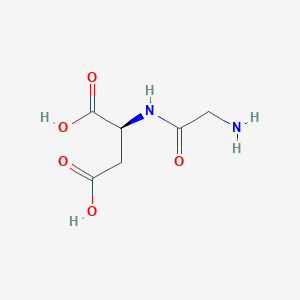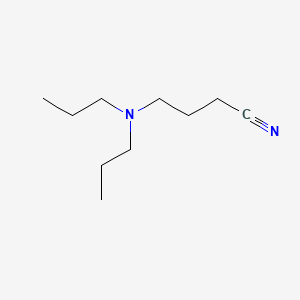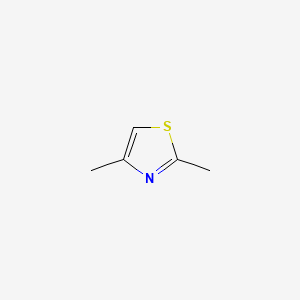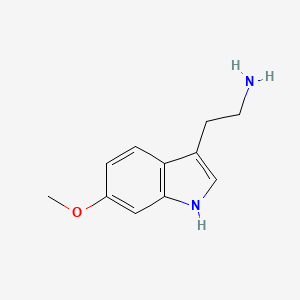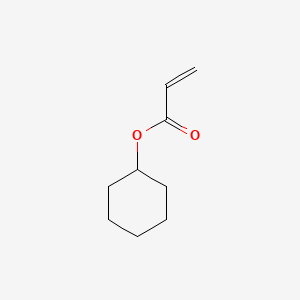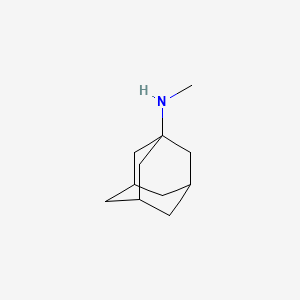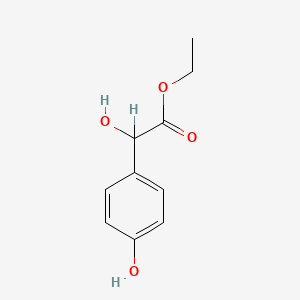
2-羟基-2-(4-羟基苯基)乙酸乙酯
描述
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (EHPA) is a naturally occurring phenolic compound found in various plants, fruits, and vegetables. It has been widely studied for its potential medicinal properties and has been used in various laboratory experiments. EHPA has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. It has also been used as a potential therapeutic agent for various diseases and conditions.
科学研究应用
螺环化合物的合成
2-羟基-2-(4-羟基苯基)乙酸乙酯用于制备3,5-二芳基-6-羧乙基环己酮,这些化合物是构建螺环化合物的有效合成子。 这些螺环化合物具有多种应用,包括药物和有机发光二极管 (OLED) .
2. 苯并异噁唑和咔唑衍生物的中间体 该化学物质可作为合成苯并异噁唑或咔唑衍生物的中间体,通过乙酰乙酸乙酯的1,3-迈克尔加成反应。 这些衍生物在药物和其他有机材料的开发中很重要 .
生物催化合成
该化合物在生物催化过程中显示出潜力。 例如,当在 log P 值大于 4.6 的溶剂中使用时,它可以保持令人满意的代谢活性,表明其在生物催化反应中的稳定性和有效性 .
天然产物分离
它已被鉴定为天然产物分离中的一个组分,例如来自巴豆属植物。 分离的产物可用于各种科学研究领域的理论和实验分析 .
作用机制
Target of Action
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a synthetic intermediate used for the preparation of novel anti-inflammatory agents
Mode of Action
It is known that the compound can react with other substances to form different compounds .
Result of Action
As a synthetic intermediate, it is primarily used in the synthesis of other compounds, particularly anti-inflammatory agents .
生化分析
Biochemical Properties
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-hydroxyphenylacetic acid and ethanol. Additionally, ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can bind to proteins, potentially altering their conformation and activity. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These effects highlight the compound’s potential impact on cell function and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it has been shown to inhibit the activity of certain esterases by binding to their active sites, thereby preventing substrate hydrolysis. Additionally, ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Metabolic Pathways
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and oxidoreductases. The compound can be metabolized to 4-hydroxyphenylacetic acid and ethanol, which are further processed through various metabolic pathways. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and its potential therapeutic applications .
属性
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUFSKXRCPIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887494 | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68758-68-9 | |
| Record name | Ethyl α,4-dihydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

